molecular formula C11H12N4O2 B11791638 2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11791638
M. Wt: 232.24 g/mol
InChI Key: UMGWZILEXLWGJG-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a methyl group, and a pyridinyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a hydrazine derivative to form the pyrazole ring. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization, distillation, and chromatography is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the pyridinyl group can produce piperidine derivatives.

Scientific Research Applications

2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazole: Known for its herbicidal activity.

    3,5-Dimethylpyrazole: Used as a corrosion inhibitor.

    4-Amino-1-methylpyrazole: Studied for its potential as an anti-inflammatory agent.

Uniqueness

2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a pyridinyl group, along with the acetic acid moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(5-amino-1-methyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H12N4O2/c1-15-11(12)7(6-9(16)17)10(14-15)8-4-2-3-5-13-8/h2-5H,6,12H2,1H3,(H,16,17)

InChI Key

UMGWZILEXLWGJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=N2)CC(=O)O)N

Origin of Product

United States

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